molecular formula C14H19Cl3N2O B11996928 2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide

Cat. No.: B11996928
M. Wt: 337.7 g/mol
InChI Key: OJWGBTKLNVXLPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide is a synthetic organic compound characterized by its complex molecular structure. It is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s unique structure, featuring a trichloromethyl group and a dimethylaniline moiety, contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethylaniline with a chlorinating agent such as thionyl chloride to form 2,5-dimethylphenyl chloride.

    Alkylation: The intermediate is then reacted with 2,2,2-trichloroethanol in the presence of a base like sodium hydride to yield 2,2,2-trichloro-1-(2,5-dimethylphenyl)ethanol.

    Amidation: The final step involves the reaction of the trichloroethanol derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines, resulting in the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide involves its interaction with specific molecular targets. The compound’s trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The dimethylaniline moiety may also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenoxy)ethyl]benzamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-morpholinylcarbothioyl)amino)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(1,1-dioxidotetrahydro-3-thienyl)amino)ethyl]propanamide

Uniqueness

2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide is unique due to its specific structural features, such as the presence of both a trichloromethyl group and a dimethylaniline moiety. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

Molecular Formula

C14H19Cl3N2O

Molecular Weight

337.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]propanamide

InChI

InChI=1S/C14H19Cl3N2O/c1-8(2)12(20)19-13(14(15,16)17)18-11-7-9(3)5-6-10(11)4/h5-8,13,18H,1-4H3,(H,19,20)

InChI Key

OJWGBTKLNVXLPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.